molecular formula C11H20N2O B13146544 (R)-Piperidin-1-yl(piperidin-2-yl)methanone

(R)-Piperidin-1-yl(piperidin-2-yl)methanone

Cat. No.: B13146544
M. Wt: 196.29 g/mol
InChI Key: CABZQVAPYHYSCR-SNVBAGLBSA-N
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Description

®-Piperidin-1-yl(piperidin-2-yl)methanone is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Piperidin-1-yl(piperidin-2-yl)methanone can be achieved through several methods. One common approach involves the reaction of piperidine with a suitable electrophile, such as a carbonyl compound, under controlled conditions. The reaction typically requires a catalyst and may involve steps like hydrogenation or oxidation to achieve the desired product .

Industrial Production Methods

Industrial production of ®-Piperidin-1-yl(piperidin-2-yl)methanone often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

®-Piperidin-1-yl(piperidin-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .

Scientific Research Applications

®-Piperidin-1-yl(piperidin-2-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-Piperidin-1-yl(piperidin-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    ®-Piperidin-2-ylmethanol: A related compound with similar structural features but different functional groups.

    Piperidine: The parent compound, which serves as a precursor for various derivatives.

    N-Methylpiperidine: Another derivative with distinct chemical properties.

Uniqueness

®-Piperidin-1-yl(piperidin-2-yl)methanone is unique due to its specific substitution pattern on the piperidine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

piperidin-1-yl-[(2R)-piperidin-2-yl]methanone

InChI

InChI=1S/C11H20N2O/c14-11(10-6-2-3-7-12-10)13-8-4-1-5-9-13/h10,12H,1-9H2/t10-/m1/s1

InChI Key

CABZQVAPYHYSCR-SNVBAGLBSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)[C@H]2CCCCN2

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCCN2

Origin of Product

United States

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